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Introduction

2-Amino-5-methylpyridine, a substituted pyridine derivative, serves as a crucial building block
in the synthesis of numerous pharmaceutical and agrochemical compounds.[1][2] Its biological
activity is intrinsically linked to its electronic structure, which dictates its reactivity,
intermolecular interactions, and overall behavior in a biological system. This technical guide
provides an in-depth computational analysis of the electronic structure of 2-Amino-5-
methylpyridine, offering valuable insights for researchers in drug design and materials
science. By leveraging Density Functional Theory (DFT), this paper presents a detailed
examination of the molecule's geometric parameters, vibrational frequencies, frontier molecular
orbitals, and charge distribution.

Computational Methodology

The electronic structure of 2-Amino-5-methylpyridine was investigated using computational
guantum mechanical methods. The primary approach employed was Density Functional
Theory (DFT), a robust method for determining the electronic structure of many-body systems.

Geometry Optimization and Vibrational Analysis
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The molecular geometry of 2-Amino-5-methylpyridine was optimized to its ground state using
the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[3][4] This functional
combines the strengths of both Hartree-Fock theory and DFT. The 6-311++G(d,p) basis set
was utilized, which provides a good balance between computational cost and accuracy for
molecules of this size.[4][5] All calculations were performed to find the minimum energy
conformation of the molecule. Following geometry optimization, vibrational frequency
calculations were performed at the same level of theory to confirm that the optimized structure
corresponds to a true energy minimum (i.e., no imaginary frequencies) and to allow for the
assignment of theoretical vibrational modes to experimentally observed infrared and Raman
spectra.[5]

Electronic Properties

Further analyses were conducted on the optimized geometry to elucidate the electronic
properties of the molecule. These included:

o Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO)
and Lowest Unoccupied Molecular Orbital (LUMO) energies were calculated. The energy
gap between these orbitals is a critical parameter for determining the molecule's chemical
reactivity and kinetic stability.[3][6]

» Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate the
intramolecular charge transfer and hyperconjugative interactions within the molecule.[3][6]
This provides insights into the delocalization of electron density and the stability of the
molecule.

o Mulliken Population Analysis: Mulliken atomic charges were calculated to understand the
distribution of electric charge among the atoms of the molecule.[3][7] This information is vital
for predicting sites of electrophilic and nucleophilic attack.

o Molecular Electrostatic Potential (MEP) Analysis: The MEP surface was generated to
visualize the charge distribution and identify the regions of the molecule that are most likely
to interact with other charged species.[3]

The logical workflow for the computational analysis is depicted in the diagram below.
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Computational analysis workflow for 2-Amino-5-methylpyridine.

Results and Discussion
Molecular Geometry

The optimized geometric parameters of 2-Amino-5-methylpyridine, including bond lengths
and bond angles, were calculated and are presented in Table 1. The theoretical values are in
good agreement with experimental data for similar pyridine derivatives.[6] The pyridine ring
exhibits a planar structure, with the amino and methyl groups lying in the same plane.

Table 1: Selected Optimized Geometric Parameters of 2-Amino-5-methylpyridine
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Calculated Value (B3LYP/6-

Parameter Bond/Angle
311++G(d,p))
Bond Length (A) C2-N1 1.34
C6-N1 1.32
C2-C3 1.420
C-N (amino) 1.34
Bond Angle (°) C6-N1-C2 118.5
N1-C2-N(amino) 116.8
C3-C2-N(amino) 120.7

Note: Atom numbering follows standard chemical conventions.

Vibrational Analysis

The calculated vibrational frequencies were compared with experimental Fourier Transform
Infrared (FTIR) and FT-Raman spectra.[5] The theoretical assignments of the vibrational modes
correspond well with the experimental observations, confirming the accuracy of the
computational model. Key vibrational modes include the N-H stretching of the amino group, C-
H stretching of the methyl group and the pyridine ring, and various ring stretching and bending
vibrations.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO
represents the ability to donate an electron, while the LUMO represents the ability to accept an
electron. The calculated energies of these orbitals and the resulting energy gap are
summarized in Table 2. The HOMO is primarily localized on the amino group and the pyridine
ring, indicating these are the most probable sites for electrophilic attack. The LUMO is
distributed over the entire pyridine ring. The HOMO-LUMO energy gap is a measure of the
molecule's excitability and chemical reactivity.[3]

Table 2: Calculated Frontier Molecular Orbital Energies of 2-Amino-5-methylpyridine
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Parameter Energy (eV)
HOMO Energy -5.3130
LUMO Energy -0.2678
Energy Gap (AE) 5.0452

The relationship between the HOMO-LUMO energy gap and molecular properties is illustrated

in the following diagram.

Large HOMO-LUMO Gap Small HOMO-LUMO Gap

High Kinetic Stability Low Kinetic Stability
Low Chemical Reactivity High Chemical Reactivity

Click to download full resolution via product page
Relationship between HOMO-LUMO gap and molecular properties.

Mulliken Atomic Charges

The Mulliken atomic charges provide a quantitative measure of the charge distribution within
the molecule. The calculated charges for each atom of 2-Amino-5-methylpyridine are
presented in Table 3. The nitrogen atoms of the pyridine ring and the amino group exhibit
negative charges, as expected from their higher electronegativity, making them potential sites
for interaction with electrophiles. The hydrogen atoms of the amino and methyl groups carry

positive charges.

Table 3: Mulliken Atomic Charges of 2-Amino-5-methylpyridine
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Atom Charge (a.u.)

N1 (ring) -0.121

N (amino) -0.271

H (amino) 0.235, 0.265

H (methyl) 0.152, 0.151, 0.139
H (ring) 0.173,0.179, 0.167

Note: Charges are given in atomic units (a.u.).[3]

Conclusion

The computational analysis of 2-Amino-5-methylpyridine using Density Functional Theory
provides a comprehensive understanding of its electronic structure. The optimized geometry,
vibrational frequencies, frontier molecular orbitals, and atomic charge distribution have been
determined and analyzed. These findings offer critical insights for predicting the molecule's
reactivity, stability, and potential interaction sites. This detailed electronic structure information
is invaluable for the rational design of novel pharmaceuticals and agrochemicals based on the
2-Amino-5-methylpyridine scaffold. The presented data and methodologies serve as a
foundational guide for further experimental and theoretical investigations into this important
chemical entity.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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